(2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine is a chemical compound that belongs to the class of amines, specifically secondary amines. This compound features an ethoxyethyl group and a substituted phenyl group, which contributes to its unique properties and potential applications in various fields, particularly in medicinal chemistry and organic synthesis. The molecular formula for this compound is , indicating its composition of carbon, hydrogen, fluorine, and nitrogen atoms.
This compound can be sourced from various chemical suppliers and is classified under organic compounds due to its carbon-based structure. It is primarily utilized in research settings, particularly in the synthesis of pharmaceuticals and other organic compounds. The presence of both an ethoxy group and a fluorinated aromatic moiety enhances its utility in drug discovery processes.
The synthesis of (2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine typically involves a multi-step process that may include the following:
The molecular structure of (2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine can be represented with specific functional groups:
CCOCCN(Cc1cc(c(c1)F)C)C.This compound can participate in various chemical reactions:
The mechanism of action for (2-Ethoxyethyl)[(3-fluoro-4-methylphenyl)methyl]amine involves its interaction with biological targets such as receptors or enzymes. The compound may modulate biological pathways by:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: